2-Chloro-5-(difluoromethyl)aniline hydrochloride

描述

Molecular Architecture and Crystallographic Analysis

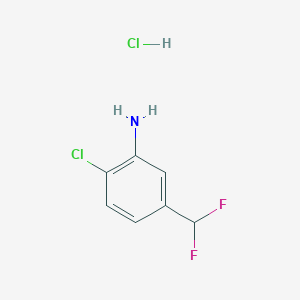

The molecular structure of this compound exhibits a distinctive substitution pattern on the benzene ring system. The compound possesses the molecular formula C7H7Cl2F2N with a molecular weight of 214.04 grams per mole. The hydrochloride salt formation involves the protonation of the amino group by hydrochloric acid, resulting in the incorporation of an additional chloride counterion to the molecular structure.

The parent compound, 2-Chloro-5-(difluoromethyl)aniline, displays the molecular formula C7H6ClF2N and serves as the base structure for the hydrochloride salt. The aromatic ring bears a chlorine substituent at the 2-position and a difluoromethyl group at the 5-position relative to the amino functionality. This substitution pattern creates a unique electronic environment that influences the compound's chemical behavior and physical properties.

The crystallographic arrangement of related halogenated aniline compounds provides insights into the potential solid-state organization of this molecule. Studies on similar structures reveal that the presence of multiple halogen substituents typically leads to intermolecular interactions that affect crystal packing arrangements. The difluoromethyl group introduces conformational flexibility compared to the more rigid trifluoromethyl analogues, potentially influencing the three-dimensional molecular geometry.

Table 1: Molecular Structural Parameters

The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as this compound. The structural representation shows the amino group positioned at the 1-position of the benzene ring, with the chlorine atom at the 2-position creating an ortho relationship, while the difluoromethyl substituent occupies the 5-position in a meta relationship to the amino functionality.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive signatures that reflect its unique substitution pattern and electronic structure. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and substituent positioning. The difluoromethyl group exhibits characteristic coupling patterns in both proton and carbon nuclear magnetic resonance spectra, displaying the expected triplet multiplicity for the methine proton due to coupling with the two equivalent fluorine nuclei.

Infrared spectroscopy analysis reveals specific vibrational frequencies associated with the functional groups present in the molecule. The amino group in the hydrochloride salt form typically shows modified stretching frequencies compared to the free base, reflecting the protonation state and hydrogen bonding interactions with the chloride counterion. The carbon-fluorine bonds of the difluoromethyl group contribute distinct absorption bands in the fingerprint region of the infrared spectrum.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 214 for the hydrochloride salt, while the parent compound shows the expected molecular ion at 177. The fragmentation patterns reveal the loss of fluorine atoms and the formation of characteristic aniline-derived fragments, providing structural confirmation and purity assessment capabilities.

Table 2: Spectroscopic Characteristics

The proton nuclear magnetic resonance spectrum displays distinct signals for the aromatic protons, with characteristic chemical shifts reflecting the electron-withdrawing effects of both the chlorine and difluoromethyl substituents. The difluoromethyl proton appears as a triplet due to scalar coupling with the fluorine nuclei, typically observed in the range of 6-7 parts per million. The aromatic region shows well-resolved signals for the three non-equivalent benzene ring protons, each displaying unique coupling patterns and chemical shift values determined by their electronic environments.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework and the difluoromethyl carbon signal. The difluoromethyl carbon appears as a triplet due to one-bond carbon-fluorine coupling, with the coupling constant typically ranging from 240-250 hertz. The aromatic carbons show chemical shifts characteristic of their substitution pattern, with the carbon bearing the amino group appearing in the typical aromatic amine region around 145-150 parts per million.

Comparative Analysis with Structural Analogues (for example, 2-Chloro-5-(trifluoromethyl)aniline)

The structural comparison between this compound and its trifluoromethyl analogue reveals significant differences in molecular properties and chemical behavior. The trifluoromethyl compound, 2-Chloro-5-(trifluoromethyl)aniline, possesses the molecular formula C7H5ClF3N with a molecular weight of 195.57 grams per mole. The replacement of the difluoromethyl group with a trifluoromethyl substituent introduces substantial changes in electronic properties, sterics, and intermolecular interactions.

The trifluoromethyl analogue demonstrates distinct physical properties, including a melting point range of 8-10 degrees Celsius and a boiling point of 82-83 degrees Celsius at 9 millimeters of mercury pressure. These thermal properties reflect the increased molecular stability and different intermolecular forces compared to the difluoromethyl derivative. The trifluoromethyl group exerts a stronger electron-withdrawing effect than the difluoromethyl substituent, significantly altering the electronic density distribution throughout the aromatic system.

Table 3: Comparative Structural Analysis

| Property | 2-Chloro-5-(difluoromethyl)aniline HCl | 2-Chloro-5-(trifluoromethyl)aniline |

|---|---|---|

| Molecular Formula | C7H7Cl2F2N | C7H5ClF3N |

| Molecular Weight | 214.04 g/mol | 195.57 g/mol |

| Chemical Abstracts Service Number | 1803567-53-4 | 121-50-6 |

| Melting Point | Not specified | 8-10°C |

| Boiling Point | Not specified | 82-83°C (9 mmHg) |

| Density | Not specified | 1.428 g/cm³ |

属性

IUPAC Name |

2-chloro-5-(difluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N.ClH/c8-5-2-1-4(7(9)10)3-6(5)11;/h1-3,7H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNPVKSZNZQSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Strategies Overview

The preparation of 2-Chloro-5-(difluoromethyl)aniline hydrochloride generally follows these key steps:

- Introduction of the chloro substituent at the 2-position on an aromatic amine or precursor.

- Installation of the difluoromethyl group at the 5-position.

- Conversion of the free base aniline to its hydrochloride salt for stability and handling.

These steps may be executed in different sequences depending on the starting materials and reagents available.

Chlorination of Aromatic Amines

A common approach to introduce chlorine at the 2-position of aniline derivatives involves selective chlorination of methyl-substituted anilines or related precursors.

- React 2-methylaniline with copper(II) chloride in tetrahydrofuran at 40°C.

- After 4 hours, workup includes solvent removal, extraction with ethyl acetate and water, pH adjustment, and drying.

- The product 4-chloro-2-methylaniline is obtained with a yield of 82% and purity of 95% (HPLC).

This method demonstrates selective monochlorination with minimal over-chlorination, which is crucial for downstream functionalization.

Introduction of Difluoromethyl Group

Difluoromethylation of aromatic compounds is a challenging transformation often achieved via late-stage functionalization techniques. Recent advances include:

- Coupling of aryl halides with difluoromethylated reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield difluoromethyl arenes.

- Use of dibromodifluoromethane as a difluoromethyl source in nucleophilic substitution reactions on hydroxylated aromatic precursors, often mediated by bases such as sodium hydride in polar aprotic solvents like DMF.

For example, 5-chloropyrazin-2-ol can be converted to 2-(bromodifluoromethoxy)-5-chloropyrazine by treatment with dibromodifluoromethane and sodium hydride in DMF at low temperatures, followed by warming and workup. Although this example is on a pyrazine derivative, similar chemistry can be adapted for aniline derivatives.

Conversion to Hydrochloride Salt

The free base 2-chloro-5-(difluoromethyl)aniline is typically converted to its hydrochloride salt to improve stability and crystallinity.

- This is achieved by dissolving the amine in an appropriate solvent (e.g., ethanol or ethyl acetate) and adding hydrochloric acid.

- The resulting hydrochloride salt precipitates as a crystalline solid, which can be filtered and washed.

Representative Preparation Procedure (Hypothetical Integration)

Analytical and Purification Techniques

- Purity assessment: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to confirm purity and identity.

- Recrystallization: Use of solvents like isopropanol with activated carbon treatment improves purity and crystal quality.

- Drying: Anhydrous sodium sulfate or magnesium sulfate is used to dry organic extracts before solvent removal.

Summary Table of Key Preparation Methods

化学反应分析

Types of Reactions

2-Chloro-5-(difluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Nitro and nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives.

科学研究应用

2-Chloro-5-(difluoromethyl)aniline hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a precursor for the development of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 2-Chloro-5-(difluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific application and target.

相似化合物的比较

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-chloro-5-(difluoromethyl)aniline hydrochloride are influenced by its substituents. Below is a detailed comparison with key analogs:

2-Chloro-5-(methylthio)aniline Hydrochloride

- Substituents : Chloro (2-position), methylthio (SCH₃, 5-position).

- Molecular Weight : 231.71 g/mol .

- Used in NMDA ligand synthesis with 70% yield in alkylation reactions, demonstrating its utility in neuropharmacology . Lower electronegativity compared to CF₂H may reduce hydrogen-bonding interactions with target proteins .

5-(Difluoromethyl)-2-fluoroaniline Hydrochloride

- Substituents : Fluoro (2-position), CF₂H (5-position).

- Molecular Weight : 197.59 g/mol .

- The CF₂H group retains metabolic advantages, though positional isomerism alters electronic distribution across the aromatic ring .

5-Bromo-2-chloro-3-(difluoromethyl)aniline

- Substituents : Bromo (5-position), chloro (2-position), CF₂H (3-position).

- Positional shift of CF₂H to the 3-position may disrupt planar binding motifs critical for receptor engagement .

2-Chloro-5-(difluoromethyl)pyridine

- Structure : Pyridine ring replaces benzene, with chloro and CF₂H substituents.

- Molecular Weight : 163.55 g/mol .

- Key Differences :

Data Table: Comparative Analysis of Analogous Compounds

*Calculated value based on structural analogs.

Research Findings and Structure-Activity Relationships (SAR)

- Fluorine Effects : The CF₂H group in this compound reduces amine basicity, enhancing bioavailability and blood-brain barrier penetration compared to methylthio analogs .

- Binding Affinity : In NMDA receptor studies, substituent electronegativity and steric profile directly correlate with ion channel binding. For example, methylthio-containing ligands showed moderate affinity (Ki = 120 nM), while fluorinated analogs may achieve higher selectivity due to stronger dipolar interactions .

- Metabolic Stability : Difluoromethyl groups resist oxidative metabolism better than methylthio or hydroxyl groups, prolonging drug half-life .

生物活性

2-Chloro-5-(difluoromethyl)aniline hydrochloride (CAS No. 1803567-53-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a chloro group and a difluoromethyl substituent on the aniline ring, which significantly influences its chemical reactivity and biological activity. The presence of halogen atoms enhances its interaction with biological targets such as enzymes and receptors, making it a valuable candidate in drug discovery.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can bind to the active sites or allosteric sites of specific enzymes, thereby inhibiting their activity. This inhibition can lead to altered metabolic pathways within cells.

- Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways.

This dual mechanism underlies its potential therapeutic applications in various diseases.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It disrupts bacterial cell membranes and interferes with metabolic pathways, leading to cell death.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The induction of apoptosis is mediated through increased caspase activity, which is crucial for the apoptotic process.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)aniline | Trifluoromethyl instead of difluoromethyl | Varies in enzyme inhibition efficiency |

| 2-Chloro-4-(difluoromethyl)aniline | Different substitution position | Altered receptor binding affinity |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Anticancer Efficacy : A study reported significant cytotoxicity against MCF-7 cells, showing IC50 values comparable to established chemotherapeutics. Flow cytometry analysis confirmed its role in inducing apoptosis through caspase activation.

- Antimicrobial Studies : Another investigation highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a lead in developing new antimicrobial agents.

- Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression, providing insights into its potential therapeutic applications.

Summary

This compound is a promising compound with diverse biological activities, particularly in antimicrobial and anticancer research. Its unique structural features enhance its potential as a lead compound in drug discovery efforts targeting specific enzymes and receptors. Further research is warranted to explore its full therapeutic potential and optimize its efficacy through structural modifications.

常见问题

Basic: What are the common synthetic routes for 2-Chloro-5-(difluoromethyl)aniline hydrochloride?

Methodological Answer:

The synthesis typically involves alkylation and condensation steps. For example:

- Alkylation: Reacting intermediates with bromoethyl fluoride (Br(CH₂)₂F) in DMF/THF at 80°C for 24–26 h using K₂CO₃ and KI as catalysts .

- Condensation: Subsequent reaction with 2-chloro-5-(methylthio)aniline hydrochloride in toluene at 140–165°C for 6–8 h to form guanidine derivatives .

- Deprotection: Final deprotection using NH₂OH·HCl in EtOH/H₂O yields the target compound .

Yields range from 46% to 70%, depending on reaction optimization .

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key for confirming structural integrity. For example, in NMDA ligand studies, NMR data (δ 7.5–8.0 ppm for aromatic protons, δ 40–50 ppm for methyl groups) validated regiochemistry .

- Vibrational Spectroscopy (IR/Raman): Identifies functional groups like C–F (1100–1200 cm⁻¹) and NH₂ (3300–3500 cm⁻¹). Theoretical calculations (DFT) align with experimental data to resolve substituent effects .

Advanced: How does the difluoromethyl group influence physicochemical properties and bioactivity?

Methodological Answer:

- Electronic Effects: The –CF₂H group reduces basicity of adjacent amines via inductive effects, enhancing membrane permeability .

- Lipophilicity: Fluorine increases logP, improving blood-brain barrier penetration in CNS-targeting ligands (e.g., NMDA receptor studies) .

- Conformational Rigidity: Fluorine’s steric and stereoelectronic effects restrict rotation, optimizing ligand-receptor docking .

Advanced: How to design a structure-activity relationship (SAR) study for NMDA receptor binding?

Methodological Answer:

- Variable Substituents: Synthesize analogs with halogen (Cl, F), methylthio (–SMe), or trifluoromethyl (–CF₃) groups .

- Binding Assays: Measure IC₅₀ values via competitive displacement of [³H]MK-801 in rat cortical membranes .

- Data Analysis: Correlate substituent electronegativity (e.g., –CF₃ > –Cl) with enhanced binding affinity (Table 1, IC₅₀ = 0.2–1.8 µM) .

Advanced: What strategies improve synthesis yield and purity?

Methodological Answer:

- Solvent Optimization: Toluene at 165°C improves condensation efficiency vs. chlorobenzene .

- Catalyst Screening: KI in DMF/THF increases alkylation yields by 15–20% .

- Purification: Column chromatography (SiO₂, EtOAc/hexane) removes byproducts like unreacted aniline derivatives .

Advanced: How to resolve discrepancies in reported synthesis yields?

Methodological Answer:

- Variable Analysis: Compare reaction times (6 h vs. 24 h), temperatures (80°C vs. 140°C), and reagent purity (e.g., methyl iodide vs. fluoroethyl bromide) .

- Reproducibility: Standardize anhydrous conditions (e.g., THF distillation over Na/benzophenone) to mitigate hydrolysis side reactions .

Basic: What stability considerations apply to this hydrochloride salt?

Methodological Answer:

- Hygroscopicity: Store under inert gas (N₂/Ar) at –20°C to prevent deliquescence .

- pH Sensitivity: In aqueous solutions, maintain pH < 3 to avoid freebase precipitation (pKa ~4.5 for anilinium ion) .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。